Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}benzo[h]quinoline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes: Several synthetic methods exist for preparing this compound. One common approach involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) . The resulting tricyclic indole can be further transformed to the desired compound.
Reaction Conditions: The Fischer indole synthesis typically proceeds under reflux conditions in methanol (MeOH). The overall reaction involves cyclization and formation of the indole ring system.
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
Scientific Research Applications
Biomedical Research: Researchers explore this compound’s potential in cancer therapy due to its cytotoxic effects. Additionally, investigations into its antimicrobial properties and other biological activities are underway.
Medicinal Chemistry: Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}benzo[h]quinoline-3-carboxylate may serve as a scaffold for designing novel drugs targeting specific molecular pathways.
Industry: Its unique structure makes it valuable for designing new materials, such as fluorescent dyes or ligands for catalysis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with cellular targets, affecting signaling pathways or metabolic processes.
Properties
Molecular Formula |
C23H17F3N2O2 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
ethyl 4-[3-(trifluoromethyl)anilino]benzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C23H17F3N2O2/c1-2-30-22(29)19-13-27-20-17-9-4-3-6-14(17)10-11-18(20)21(19)28-16-8-5-7-15(12-16)23(24,25)26/h3-13H,2H2,1H3,(H,27,28) |
InChI Key |
BSEWWQHWQAQKTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(F)(F)F)C=CC4=CC=CC=C42 |
Origin of Product |
United States |
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